molecular formula C16H17BrN4OS B2358041 N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251546-02-7

N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No. B2358041
CAS RN: 1251546-02-7
M. Wt: 393.3
InChI Key: ZTGCKXNASXDSLB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTA is a thioacetamide derivative that has been synthesized and studied for its biological effects.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Severina et al. (2020) described the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The study involved direct synthesis and pharmacological evaluation, including molecular docking and in vivo anticonvulsant activity assessments. The derivatives exhibited moderate anticonvulsant activity, with 4-bromophenyl acetamide showing the most pronounced effects in reducing the duration of seizures and lethality in rats (Severina et al., 2020).

Antitumor Activity

Wang et al. (2011) explored the antitumor activity of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain. These compounds showed potent antitumor activity in vitro and in vivo, with significant inhibition of cell proliferation and tumor growth in SCID mice. The activity was associated with selective membrane transport and inhibition of the beta-glycinamide ribonucleotide formyltransferase enzyme (Wang et al., 2011).

Antimicrobial and Antituberculosis Activity

Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives and evaluated them for antimicrobial and antituberculosis activities. The compounds exhibited good antibacterial, antifungal, and antituberculosis activity, highlighting their potential as therapeutic agents against infectious diseases (Soni & Patel, 2017).

Antimicrobial Activity of Sulphonamide Derivatives

Fahim and Ismael (2019) reported on the synthesis and antimicrobial activity of novel sulphonamide derivatives. The study focused on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity, particularly against bacterial strains (Fahim & Ismael, 2019).

Discovery of an Orally Active Histone Deacetylase Inhibitor

Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor. This compound exhibited significant antitumor activity, highlighting its potential as an anticancer drug (Zhou et al., 2008).

properties

IUPAC Name

N-(3-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c17-12-4-3-5-13(10-12)19-15(22)11-23-16-18-7-6-14(20-16)21-8-1-2-9-21/h3-7,10H,1-2,8-9,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGCKXNASXDSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

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